molecular formula C15H15N3O4 B5574111 N'-(3,4-dimethoxybenzoyl)isonicotinohydrazide

N'-(3,4-dimethoxybenzoyl)isonicotinohydrazide

Cat. No.: B5574111
M. Wt: 301.30 g/mol
InChI Key: WAYIWONZLMAWBE-UHFFFAOYSA-N
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Description

N'-(3,4-Dimethoxybenzoyl)isonicotinohydrazide is a chemical compound with significant applications in various scientific fields. This compound is characterized by its molecular structure, which includes a benzoyl group attached to an isonicotinohydrazide moiety, and two methoxy groups on the benzene ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3,4-dimethoxybenzoyl chloride and isonicotinohydrazide as the primary reactants.

  • Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Common solvents include dichloromethane or tetrahydrofuran. The reaction temperature is maintained at around 0°C to room temperature.

  • Industrial Production Methods: On an industrial scale, the reaction is performed in large reactors with continuous monitoring of temperature and pressure. Purification steps involve recrystallization or column chromatography to obtain the pure compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions are common, where the hydrazide group can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), alkaline conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), in anhydrous ether.

  • Substitution: Nucleophiles like amines or alcohols, in the presence of a base.

Major Products Formed:

  • Oxidation Products: Carboxylic acids or ketones.

  • Reduction Products: Amines or alcohols.

  • Substitution Products: Amides, esters, or ethers.

Scientific Research Applications

Chemistry: N'-(3,4-Dimethoxybenzoyl)isonicotinohydrazide is used in organic synthesis as a building block for more complex molecules. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biology: The compound is utilized in biological studies to investigate enzyme inhibition and receptor binding. It has been shown to interact with certain enzymes and receptors, making it a valuable tool in biochemical research.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been studied for its anti-inflammatory, antioxidant, and anticancer activities.

Industry: The compound finds applications in the manufacturing of dyes, pigments, and other industrial chemicals. Its versatility makes it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which N'-(3,4-Dimethoxybenzoyl)isonicotinohydrazide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory responses or act as an antioxidant by scavenging free radicals.

Comparison with Similar Compounds

  • N-(3,4-Dimethoxybenzoyl)benzohydrazide: Similar structure but with a benzoyl group instead of isonicotinohydrazide.

  • N-(3,4-Dimethoxybenzoyl)acetohydrazide: Similar structure but with an acetyl group instead of isonicotinohydrazide.

Uniqueness: N'-(3,4-Dimethoxybenzoyl)isonicotinohydrazide is unique due to its specific isonicotinohydrazide moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness allows for its specialized applications in various fields.

Properties

IUPAC Name

N'-(3,4-dimethoxybenzoyl)pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-21-12-4-3-11(9-13(12)22-2)15(20)18-17-14(19)10-5-7-16-8-6-10/h3-9H,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYIWONZLMAWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CC=NC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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